1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid
Beschreibung
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a brominated aryl substituent at the 1-position and a trifluoromethyl group at the 5-position of the pyrazole ring. This compound is synthesized via multi-step reactions, including cyclization of hydrazine derivatives with β-keto esters, followed by hydrolysis of ester intermediates under basic conditions (e.g., LiOH in ethanol/water) to yield the carboxylic acid . Its molecular weight is approximately 352.6 g/mol (LCMS data), and it exhibits structural features common to bioactive pyrazoles, which are widely explored in medicinal chemistry for their anticancer, antimicrobial, and anti-inflammatory properties .
Eigenschaften
CAS-Nummer |
497833-14-4 |
|---|---|
Molekularformel |
C11H6BrF3N2O2 |
Molekulargewicht |
335.08 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) |
InChI-Schlüssel |
YLCJJWOBRIKGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
General Synthetic Strategy
The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves:
- Construction of the pyrazole ring via cyclocondensation or dipolar cycloaddition.
- Introduction of the trifluoromethyl group, often via trifluoromethylhydrazine or other trifluoromethylating agents.
- Functionalization at the 4-position with a carboxylic acid group, either by direct cyclization with carboxyl-containing precursors or by subsequent oxidation/hydrolysis of ester intermediates.
- Incorporation of the 2-bromophenyl substituent at the N-1 position through the use of appropriately substituted hydrazines or aryl halides.
Specific Synthetic Routes and Conditions
Hydrolysis of Pyrazole Carboxylic Acid Esters (Patent WO2009121288A1)
A relevant patented method describes the preparation of pyrazole carboxylic acids via hydrolysis of pyrazole carboxylic acid esters. Although the patent focuses on related phenylcarboxamides, the methodology is adaptable for 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid synthesis.
- Starting from 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid ethyl ester , hydrolysis is conducted using sodium hydroxide in aqueous ethanol at room temperature for 2 hours.
- The reaction mixture is maintained initially at 0 to 5 °C for 1 hour, then warmed to room temperature for 3 hours.
- After addition of water and stirring, the solid product is filtered and dried.
- The yield of the hydrolyzed acid is high (over 90%), with purity confirmed by HPLC (~92-95%).
- Analytical characterization includes gas chromatography and HPLC to confirm content and purity.
This method's key advantage is mild conditions and high yield, suitable for preparing pyrazole-4-carboxylic acids from esters (Table 1).
| Step | Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Hydrolysis of ethyl ester | NaOH in EtOH/H2O, 0-5 °C to RT, 2 h | 92-95 | 92-95 | Mild, efficient, scalable |
| Isolation | Filtration and drying | - | - | Solid product, brownish color |
Table 1: Hydrolysis conditions for pyrazole carboxylic acid esters (adapted from WO2009121288A1)
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds (PMC Article, 2018)
Pyrazole derivatives including carboxylic acids can be synthesized by cyclocondensation of aryl hydrazines with 1,3-dicarbonyl compounds under optimized conditions:
- The reaction is conducted in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).
- Addition of concentrated hydrochloric acid (10 N) accelerates dehydration and improves yields.
- The reaction proceeds at ambient temperature, avoiding harsh conditions.
- Copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate have been used as catalysts to improve regioselectivity and yield.
- The method enables access to 1-aryl-3,5-disubstituted pyrazoles with good yields (~80% or higher).
- Oxidative aromatization can be performed in situ to convert pyrazolines to pyrazoles without additional oxidants.
For the target compound, 2-bromophenylhydrazine could be reacted with trifluoromethyl-substituted 1,3-dicarbonyl compounds to form the pyrazole ring bearing the desired substituents.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Aryl hydrazine + 1,3-dicarbonyl in DMF + HCl (10 N), RT | ~80-90 | Mild, regioselective, catalytic |
| Oxidative aromatization | In situ, no extra oxidant | - | Converts pyrazoline to pyrazole |
Table 3: Cyclocondensation approach for substituted pyrazoles
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis of esters (Patent) | Pyrazole ethyl esters | NaOH in EtOH/H2O, 0-25 °C | 90-95 | High purity, mild, scalable | Requires ester intermediate |
| One-pot trifluoromethylhydrazine | Di-Boc trifluoromethylhydrazine + diketones/aldehydes | DCM, strong acid, rapid reaction | Variable, synthetically useful | Direct trifluoromethylation, diverse substrates | Short intermediate half-life |
| Cyclocondensation with hydrazines | Aryl hydrazine + 1,3-dicarbonyls | Aprotic solvents + HCl, RT | 80-90 | Regioselective, catalytic | Requires hydrazine synthesis |
Research Findings and Notes
- The hydrolysis method from patent literature provides a reliable route to the carboxylic acid from ester precursors with excellent yields and purity, suitable for scale-up and industrial applications.
- The one-pot trifluoromethylhydrazine method offers a modern, efficient approach to install the trifluoromethyl group directly on the pyrazole ring, reducing steps and avoiding pre-functionalized starting materials.
- Cyclocondensation methods remain classical and versatile, enabling regioselective synthesis of substituted pyrazoles under mild conditions with catalytic assistance, adaptable to various aryl substituents including bromophenyl groups.
- The choice of solvent, temperature, and acid catalyst critically influences yields and selectivity in all methods.
- Analytical techniques such as HPLC, GC, and NMR (including ^19F NMR for trifluoromethyl groups) are essential for monitoring reaction progress and confirming product purity.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazole-4-carboxylic acid derivatives with varying substituents have been extensively studied. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Their Properties
Key Observations
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br, Cl, CF₃) enhance metabolic stability and binding affinity to target proteins, as seen in anticancer evaluations of pyrazoline derivatives .
Synthetic Efficiency :
- Yields vary significantly depending on the substituent. For example, the methylthio-substituted derivative achieves a high yield (96.5%) due to favorable cyclization kinetics , whereas the tert-butoxycarbonyl-protected isoindoline analogue yields only 46.24% due to steric challenges .
Biological Relevance :
- Chlorophenyl and dichlorofluorophenyl analogues (e.g., 1-(4-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid) demonstrate enhanced anticancer activity in docking studies, attributed to halogen bonding with kinase active sites .
- Thiophene- and triazole-containing derivatives (e.g., 1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) exhibit improved solubility and bioavailability, making them candidates for oral therapeutics .
Biologische Aktivität
1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetyl hydrazine, followed by cyclization to form the pyrazole ring. The final steps often include carboxylation to introduce the carboxylic acid functionality.
Key Synthetic Steps
- Formation of Pyrazole : The initial condensation reaction forms the pyrazole core.
- Trifluoromethylation : Introduction of the trifluoromethyl group enhances biological activity.
- Carboxylation : The carboxylic acid group is introduced, which is crucial for bioactivity.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Studies have shown that 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
In vitro studies suggest that this compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of specific enzymes related to cancer cell metabolism.
- Induction of oxidative stress leading to cell death.
- Modulation of apoptotic pathways, enhancing the sensitivity of cancer cells to chemotherapy agents.
Other Biological Activities
Beyond anticancer effects, 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has demonstrated:
- Anti-inflammatory Activity : Exhibiting effects comparable to standard anti-inflammatory drugs .
- Antimicrobial Properties : Showing activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer potential of several pyrazole derivatives, including 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The results indicated significant inhibition of cell growth in multiple cancer types with IC50 values in the low micromolar range.
Study 2: Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in mice, this compound exhibited notable anti-inflammatory effects, reducing inflammation significantly compared to control groups treated with standard medications like indomethacin .
Study 3: Antimicrobial Testing
In vitro testing against microbial strains showed that this compound possessed considerable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via hydrolysis of its ester precursor under acidic conditions. A reported method involves stirring the ester derivative (e.g., S24) in a mixture of THF and aqueous HCl (4 M) for 1 hour, achieving a 92% yield . Optimization strategies include:
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives with trifluoromethyl and bromophenyl substituents show COX-2 selectivity (e.g., selectivity index = 344.56 vs. Celecoxib’s 6.00) . In vitro assays typically involve:
- Enzyme inhibition : Measuring IC values against COX-1/COX-2 isoforms.
- Cellular toxicity : Testing on cancer cell lines (e.g., IC < 10 µM in some studies) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies reveal:
- Electron-withdrawing groups : The 2-bromophenyl and trifluoromethyl groups enhance binding to hydrophobic pockets in target enzymes .
- Carboxylic acid moiety : Critical for hydrogen bonding with catalytic residues (e.g., in COX-2’s active site) .
- Heterocyclic modifications : Replacing the pyrazole core with thiazole or triazole rings alters metabolic stability .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Discrepancies may arise from:
- Assay conditions : Differences in enzyme sources (e.g., recombinant vs. native COX-2) or buffer pH .
- Sample purity : Impurities >5% can skew results (validate via HPLC/MS) .
- Cell line variability : Use standardized cell lines (e.g., HT-29 for colorectal cancer models) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug approaches : Convert the carboxylic acid to ethyl esters, which hydrolyze in vivo .
- Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Sodium or potassium salts improve dissolution rates .
Q. How can computational methods predict binding modes and optimize lead compounds?
- Molecular docking : Simulate interactions with targets (e.g., Keap1 or COX-2) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
